molecular formula C10H12N4O4 B14061754 1-(3,5-Dinitrophenyl)piperazine

1-(3,5-Dinitrophenyl)piperazine

Cat. No.: B14061754
M. Wt: 252.23 g/mol
InChI Key: ILPFACZLTZPIET-UHFFFAOYSA-N
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Description

1-(3,5-Dinitrophenyl)piperazine is a chemical compound characterized by the presence of a piperazine ring substituted with a 3,5-dinitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dinitrophenyl)piperazine typically involves the reaction of piperazine with 3,5-dinitrobenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and continuous flow reactors to ensure efficient mixing and reaction completion. The product is then purified through recrystallization or chromatography techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dinitrophenyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(3,5-Dinitrophenyl)piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,5-Dinitrophenyl)piperazine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. This interaction is often mediated by the nitro groups, which can form hydrogen bonds and other interactions with the target molecules .

Comparison with Similar Compounds

  • 1-(2,4-Dinitrophenyl)piperazine
  • 1-(3,4-Dinitrophenyl)piperazine
  • 1-(2,5-Dinitrophenyl)piperazine

Comparison: 1-(3,5-Dinitrophenyl)piperazine is unique due to the specific positioning of the nitro groups, which influences its chemical reactivity and interaction with biological targets. Compared to other dinitrophenyl-substituted piperazines, it may exhibit different binding affinities and selectivities, making it a valuable compound for targeted applications .

Properties

Molecular Formula

C10H12N4O4

Molecular Weight

252.23 g/mol

IUPAC Name

1-(3,5-dinitrophenyl)piperazine

InChI

InChI=1S/C10H12N4O4/c15-13(16)9-5-8(6-10(7-9)14(17)18)12-3-1-11-2-4-12/h5-7,11H,1-4H2

InChI Key

ILPFACZLTZPIET-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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